REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[CH:6][C:5]=1[Cl:12].[OH-].[Na+]>CO>[Cl:12][C:5]1[CH:6]=[C:7]([CH3:11])[C:8]([F:10])=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
57.77 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C(=C1)F)C)Cl)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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solution
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Quantity
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285 mL
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 25° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with diethyl ether (discarded)
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Type
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ADDITION
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Details
|
the aqueous layer diluted with 2 M hydrochloric acid (250 mL)
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |